REACTION_CXSMILES
|
[NH2:1][C:2]1[S:3][C:4]([CH3:7])=[N:5][N:6]=1.[BH4-].[Na+].O.[CH3:11][CH:12](O)[CH3:13]>CC(C)=O>[CH3:7][C:4]1[S:3][C:2]([NH:1][CH:12]([CH3:13])[CH3:11])=[N:6][N:5]=1 |f:1.2|
|
Name
|
|
Quantity
|
23 g
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Type
|
reactant
|
Smiles
|
NC=1SC(=NN1)C
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Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
|
Quantity
|
700 mL
|
Type
|
reactant
|
Smiles
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CC(C)O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
3 L
|
Type
|
reactant
|
Smiles
|
O
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Type
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CUSTOM
|
Details
|
with stirring
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
cooling
|
Type
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STIRRING
|
Details
|
The reaction mixture was then stirred
|
Type
|
TEMPERATURE
|
Details
|
heated
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Type
|
TEMPERATURE
|
Details
|
to reflux for 31/2 hours
|
Duration
|
2 h
|
Type
|
EXTRACTION
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Details
|
extracted with ether (× 3)
|
Type
|
CUSTOM
|
Details
|
The ethereal solution was dried
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=NN=C(S1)NC(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |